Dibutyltin diacetate

Description

Properties

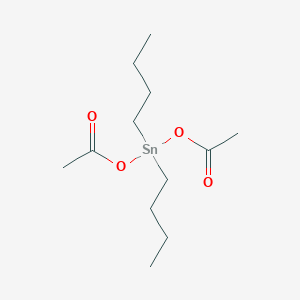

IUPAC Name |

[acetyloxy(dibutyl)stannyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLKTTCRRLHVGL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Sn | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020419 | |

| Record name | Dibutyltin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutyltin diacetate is a clear yellow liquid. (NTP, 1992), Liquid, Clear yellow liquid; [Hawley] Colorless or yellow liquid; mp = 10 deg C; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266 °F at 2 mmHg (NTP, 1992), 130 °C @ 2 mm Hg | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

290 °F (NTP, 1992), 143 °C (290 °F) (OPEN CUP) | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 59 °F; forms white precipitate (NTP, 1992), Sol in water and most org solvents | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.31 at 25 °C | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

12.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.1 (Air = 1) | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3 [mmHg], 1.3 mm Hg at 20 °C | |

| Record name | Dibutyltin diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Clear, yellow liquid | |

CAS No. |

1067-33-0, 17523-06-7 | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyltin diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(acetato)dibutyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017523067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(acetato)dibutyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC9AZH1UZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 53.6 °F (NTP, 1992), 10 °C | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dibutyltin Diacetate: Properties, Protocols, and Catalytic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin diacetate (DBTDA) is an organotin compound with significant industrial applications, primarily as a catalyst in the synthesis of polyurethanes, silicones, and in esterification and transesterification reactions. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and a visualization of its catalytic mechanism. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Physical Properties

This compound is a colorless to slightly yellow liquid with a characteristic acetic acid odor.[1][2] It is a dense liquid that is heavier than water.[3] A summary of its key physical properties is presented in Table 1. Variations in reported values are noted, which can be attributed to different experimental conditions and purity levels.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₄Sn | [1][4][5] |

| Molecular Weight | 351.03 g/mol | [1][4][6] |

| Appearance | Colorless to slightly yellow liquid | [1][4][7] |

| Odor | Acetic acid-like | [1][4] |

| Melting Point | 7-10 °C | [4][6][7] |

| < 12 °C | [8] | |

| -49 °C | [3] | |

| Boiling Point | 142-145 °C at 10 mmHg | [6][7] |

| 130 °C at 2 mmHg | [1][8] | |

| ~140 °C | [3] | |

| Density | 1.31-1.32 g/mL at 25 °C | [4][7] |

| 1.31 g/cm³ at 25 °C | [8] | |

| ~1.1 g/cm³ | [3] | |

| Vapor Pressure | 1.3 mmHg at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.471 - 1.477 | [4][7] |

| 1.482 at 20 °C | [1] | |

| Flash Point | >110 °C | [4] |

| 143 °C | [9] | |

| 143.3 °C | [8] | |

| Solubility | Insoluble in water | [3][7][8] |

| Soluble in organic solvents (e.g., ethanol, acetone, toluene) | [3] |

Chemical Properties

This compound's chemical behavior is characterized by its reactivity and catalytic activity. It is stable under normal laboratory conditions but can react with strong oxidizing agents, acids, and bases.[8] A key chemical characteristic is its susceptibility to hydrolysis when exposed to air, which can result in the precipitation of solids.[7]

Its primary industrial value stems from its function as a catalyst. It is highly effective in promoting the formation of polyurethanes by accelerating the reaction between isocyanates and polyols.[3][10] It also serves as a catalyst for the crosslinking of silicone sealants and in esterification and transesterification reactions.[11][12]

In biological systems, organotin compounds like this compound are known to have toxic effects. They are believed to suppress DNA and protein synthesis and induce apoptosis.[1] The dibutyltin moiety is considered the primary driver of its toxicity.[12] this compound can undergo monooxygenase or nonenzymatic cleavage to form butyltin derivatives.[1][13]

Experimental Protocols

This section outlines the methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of dibutyltin oxide with an excess of glacial acetic acid.[14]

Protocol:

-

Weigh an excess amount of glacial acetic acid and add it to a reaction kettle.

-

Start a stirring device and gradually add dibutyltin oxide while continuing to stir.

-

Heat the reaction mixture to a temperature between 60-80 °C.

-

Maintain this temperature and continue stirring for 1-2 hours, or until the dibutyltin oxide has completely dissolved.

-

Apply a vacuum and heat the mixture to 105 °C, then stop heating and maintain the temperature for 20-30 minutes to remove some of the unreacted acetic acid.

-

Continue heating to 110 °C under vacuum for 2-3.5 hours until no more low-boiling-point substances are distilled off.

-

The remaining product is this compound.

Determination of Physical Properties

Standard laboratory procedures for determining the physical properties of liquid organic compounds are applicable to this compound.

3.2.1. Melting Point Determination (Capillary Method)

-

A small sample of the liquid is cooled until it solidifies.

-

A small amount of the solid is introduced into a glass capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[7][9]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).[9]

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.[8][9]

3.2.2. Boiling Point Determination (Thiele Tube Method)

-

A few milliliters of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[15][16]

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube.[15]

-

Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[16]

3.2.3. Solubility Determination

-

Add a small, measured amount of this compound (e.g., 0.1 g) to a test tube containing a measured volume of the solvent (e.g., 3 mL) to be tested (e.g., water, ethanol, toluene).

-

Vigorously shake the test tube for a set period (e.g., 1 minute).[17]

-

Allow the mixture to stand and observe if the this compound has dissolved to form a single phase (soluble), remains as a separate phase (insoluble), or partially dissolves.[17]

Chemical Analysis (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of organotin compounds, including this compound.[14] This often requires a derivatization step to increase the volatility of the compound.

General Protocol Outline:

-

Extraction: The sample containing this compound is extracted with a suitable organic solvent under acidic conditions.[6]

-

Derivatization: The extracted organotin compounds are derivatized, for example, by ethylation using sodium tetraethylborate, to form more volatile derivatives.[6]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.[6][14]

Mandatory Visualizations

Catalytic Mechanism in Polyurethane Formation

This compound acts as a Lewis acid catalyst in the formation of polyurethanes from isocyanates and polyols.[4] The tin atom coordinates with the oxygen of the polyol's hydroxyl group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group.[4]

Caption: Catalytic cycle of polyurethane formation mediated by this compound.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix using GC-MS.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a versatile organotin compound with well-defined physical and chemical properties that make it an effective catalyst in various industrial processes. Understanding these properties and the appropriate experimental protocols for its handling and analysis is crucial for researchers and professionals in the fields of chemistry and materials science. The provided data and methodologies offer a comprehensive resource for the safe and effective use of this compound in research and development.

References

- 1. westlab.com [westlab.com]

- 2. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]

- 3. mt.com [mt.com]

- 4. allhdi.com [allhdi.com]

- 5. agilent.com [agilent.com]

- 6. shimadzu.com [shimadzu.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. nbinno.com [nbinno.com]

- 11. ohans.com [ohans.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound (dibutyltin measurement expressed as this compound) - analysis - Analytice [analytice.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. saltise.ca [saltise.ca]

Dibutyltin diacetate synthesis from dibutyltin oxide and acetic acid.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dibutyltin diacetate from dibutyltin oxide and acetic acid. The document provides comprehensive experimental protocols, quantitative data, and mechanistic insights to support research and development in chemistry and drug development.

Introduction

This compound (DBTDA) is an organotin compound widely utilized as a catalyst in various chemical reactions, including the production of polyurethanes and silicones.[1] Its synthesis from dibutyltin oxide and acetic acid is a common and efficient method. This guide presents a detailed procedure for this synthesis, along with key analytical data for product characterization.

Reaction Scheme and Mechanism

The synthesis of this compound from dibutyltin oxide and acetic acid is a direct esterification reaction. The overall reaction is as follows:

(C₄H₉)₂SnO + 2 CH₃COOH → (C₄H₉)₂Sn(OOCCH₃)₂ + H₂O

The reaction is believed to proceed via a Lewis acid-catalyzed mechanism. The tin atom in dibutyltin oxide acts as a Lewis acid, coordinating to the carbonyl oxygen of acetic acid. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the oxygen atom of another acetic acid molecule or the dibutyltin oxide itself, leading to the formation of the diacetate and water.

Experimental Protocol

This protocol is adapted from established synthesis methodologies and provides a clear, step-by-step procedure for the preparation of this compound.[2]

3.1. Materials and Equipment

-

Reactants:

-

Dibutyltin oxide ((C₄H₉)₂SnO)

-

Glacial acetic acid (CH₃COOH)

-

-

Equipment:

-

Reaction kettle with a stirring device and heating mantle

-

Condenser

-

Vacuum pump

-

Receiving flask

-

Standard laboratory glassware

-

3.2. Procedure

-

Charging the Reactor: Charge the reaction kettle with an excess of glacial acetic acid. The recommended molar ratio of acetic acid to dibutyltin oxide is between 4:1 and 6:1.[2]

-

Addition of Dibutyltin Oxide: Begin stirring the acetic acid at a moderate speed (150-250 rpm) and gradually add the dibutyltin oxide to the reactor.[2]

-

Reaction: Heat the mixture to 60-80°C and maintain this temperature for 1-2 hours, or until the dibutyltin oxide has completely dissolved.[2]

-

Removal of Excess Acetic Acid (Step 1): Apply a vacuum to the system and heat the mixture to 105°C. Once this temperature is reached, stop heating but maintain the vacuum for 20-30 minutes to distill off the bulk of the excess acetic acid.[2]

-

Removal of Excess Acetic Acid (Step 2): Resume heating to 110°C and maintain this temperature under vacuum for 2-3.5 hours, or until no more low-boiling substances are distilled off.[2]

-

Product Isolation: Cool the reaction mixture and discharge the liquid product, which is this compound.

Data Presentation

Table 1: Reaction Parameters

| Parameter | Value | Reference |

| Molar Ratio (Acetic Acid : Dibutyltin Oxide) | 4:1 to 6:1 | [2] |

| Stirring Speed | 150 - 250 rpm | [2] |

| Reaction Temperature | 60 - 80 °C | [2] |

| Reaction Time | 1 - 2 hours | [2] |

| Vacuum Distillation Temperature (Step 1) | 105 °C | [2] |

| Vacuum Distillation Time (Step 1) | 20 - 30 minutes | [2] |

| Vacuum Distillation Temperature (Step 2) | 110 °C | [2] |

| Vacuum Distillation Time (Step 2) | 2 - 3.5 hours | [2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₄Sn | [3] |

| Molecular Weight | 351.03 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 7-10 °C | [3] |

| Boiling Point | 142-145 °C at 10 mmHg | [3] |

| Density | 1.32 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.471 | [3] |

| Solubility | Soluble in organic solvents (e.g., benzene, toluene, ethanol, acetone), insoluble in water. | [4] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks and Assignments |

| ¹H NMR | Signals corresponding to the butyl groups (CH₃, CH₂, CH₂, Sn-CH₂) and the acetate group (CH₃). |

| ¹³C NMR | Resonances for the carbon atoms of the butyl chains and the carbonyl and methyl carbons of the acetate groups. |

| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretching of the acetate groups and C-H stretching of the butyl groups. |

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of Dibutyltin Diacetate (CAS Number: 1067-33-0)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 1067-33-0 provided in the topic corresponds to Dibutyltin diacetate . The mention of "Diphenoxylate hydrochloride" in the initial query appears to be a discrepancy, as its CAS number is 3810-80-8. This guide will focus exclusively on the spectroscopic data for this compound.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes structured data tables for easy reference, detailed experimental protocols for each spectroscopic technique, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for this compound in a structured tabular format.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed peak assignments for ¹H and ¹³C NMR of this compound are not consistently available in publicly accessible databases. The data presented below is compiled from available spectral images and general knowledge of organotin compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.9 | Triplet | -CH₃ of butyl groups |

| ~1.3 | Multiplet | -CH₂-CH₃ of butyl groups |

| ~1.5 | Multiplet | Sn-CH₂-CH₂- of butyl groups |

| ~2.1 | Singlet | -O-C(=O)-CH₃ (acetate methyl protons) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data above represents typical values.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~13.6 | -CH₃ of butyl groups |

| ~26.7 | -CH₂-CH₃ of butyl groups |

| ~27.3 | Sn-CH₂-CH₂- of butyl groups |

| ~23.0 | -O-C(=O)-CH₃ (acetate methyl carbon) |

| ~180.0 | -O-C(=O)-CH₃ (acetate carbonyl carbon) |

Note: The signal for the carbon atom directly attached to the tin (Sn-CH₂) is often broad and may be difficult to observe. The chemical shift range for the alkyl carbons is reported to be between 13.5 and 27.2 ppm.

1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (butyl groups) |

| ~1720-1740 | Strong | C=O stretching (acetate carbonyl) |

| ~1465 | Medium | C-H bending (butyl groups) |

| ~1375 | Medium | C-H bending (acetate methyl) |

| ~1200-1000 | Strong | C-O stretching (acetate) |

| ~600-500 | Medium-Weak | Sn-C stretching |

Data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1][2]

1.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by the molecular ion and several fragment ions resulting from the loss of butyl and acetate groups.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 351 | Low | [M]⁺ (Molecular ion) |

| 293 | High | [M - C₄H₉]⁺ |

| 235 | Medium | [M - 2C₄H₉]⁺ or [Sn(OOCCH₃)₂]⁺ |

| 179 | High | [Sn(C₄H₉)]⁺ |

| 177 | High | Isotopic peak of [Sn(C₄H₉)]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [CH₃CO]⁺ |

Note: The tin atom has several isotopes, which will result in a characteristic isotopic pattern for tin-containing fragments.

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

2.1. NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A carbon pulse program, often with proton decoupling to simplify the spectrum to single lines for each unique carbon, is used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

2.2. FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly. A common method is Attenuated Total Reflectance (ATR). A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) for transmission analysis.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is recorded. The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).

2.3. Mass Spectrometry

-

Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Mechanism of catalysis for Dibutyltin diacetate in esterification.

An In-depth Technical Guide on the Catalytic Mechanism of Dibutyltin Diacetate in Esterification

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DBTDA) is a versatile and efficient organotin catalyst widely employed in industrial and laboratory-scale esterification and transesterification reactions.[1][2] Its efficacy stems from its function as a Lewis acid, facilitating the nucleophilic attack of an alcohol on a carboxylic acid or ester. This technical guide provides a comprehensive overview of the catalytic mechanism of DBTDA in esterification, drawing upon spectroscopic, kinetic, and computational studies of organotin catalysts. The guide details the proposed catalytic cycles, presents available quantitative data, outlines experimental protocols for mechanistic studies, and provides visualizations of the key pathways.

Introduction to this compound (DBTDA)

This compound, with the chemical formula (C₄H₉)₂Sn(OOCCH₃)₂, is an organotin compound recognized for its catalytic activity in various chemical transformations, including the synthesis of polyurethanes, silicones, and polyesters.[3][4] In the realm of ester synthesis, DBTDA offers several advantages, such as high catalytic activity under mild conditions, good solubility in organic solvents, and a reduced tendency to cause side reactions compared to strong Brønsted acids.[1][5] The labile nature of its acetate ligands is believed to contribute to its enhanced reactivity compared to other organotin catalysts like dibutyltin dilaurate (DBTDL).[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1067-33-0 |

| Molecular Formula | C₁₂H₂₄O₄Sn |

| Molar Mass | 351.03 g/mol [6] |

| Appearance | Colorless to pale yellow liquid[3] |

| Melting Point | 7-10 °C |

| Boiling Point | 142-145 °C at 10 mmHg |

| Density | ~1.32 g/mL at 25 °C |

| Solubility | Insoluble in water, soluble in many organic solvents |

Data sourced from ChemicalBook (2025) and Amine Catalysts (2020).[7]

The Core Catalytic Mechanism

The catalytic role of DBTDA in esterification is primarily attributed to the Lewis acidity of the tin(IV) center. The tin atom can expand its coordination number by interacting with the non-bonding electron pairs of oxygen atoms in the reactants, thereby activating them for reaction.[8] Two primary mechanistic pathways are generally considered for organotin-catalyzed esterification: the Lewis Acid Mechanism and the Exchange/Insertion Mechanism .

Lewis Acid Mechanism

This is the most commonly proposed mechanism for tin-catalyzed esterification and transesterification.[8] The DBTDA molecule acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

The key steps are as follows:

-

Coordination: The tin center of DBTDA coordinates with the carbonyl oxygen of the carboxylic acid (or ester in transesterification).

-

Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking alcohol to one of the acetate ligands or the leaving group.

-

Intermediate Collapse & Product Release: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the ester product.

-

Catalyst Regeneration: The catalyst is regenerated, ready to participate in another catalytic cycle.

Exchange/Insertion Mechanism

While the Lewis Acid mechanism is widely accepted, an alternative or concurrent "Exchange/Insertion" mechanism, particularly relevant for transesterification, has also been proposed. In esterification, the higher protonolysis ability of carboxylic acids compared to alcohols makes ligand exchange a significant possibility.[8]

The steps in this pathway are:

-

Ligand Exchange: One of the acetate ligands on the DBTDA is exchanged with the alcohol molecule (R'-OH) to form a tin alkoxide intermediate, Bu₂Sn(OAc)(OR').

-

Coordination: The carboxylic acid (R-COOH) then coordinates to the tin center of this alkoxide intermediate.

-

Insertion: The coordinated carboxylic acid "inserts" into the Sn-OR' bond.

-

Product Release and Regeneration: The ester product (R-COOR') is released, and the catalyst regenerates its original Bu₂Sn(OAc)₂ form by reacting with the released acetic acid.

Recent studies on monoalkyltin(IV) catalysts using DFT calculations and spectroscopic methods suggest that under catalytically relevant conditions, multinuclear tin assemblies may disintegrate to form monomeric active species.[5][9] This research supports a mononuclear mechanism where the carbon-oxygen bond breaking is the rate-determining step.[5][9] It is plausible that a similar scenario occurs with dialkyltin catalysts like DBTDA.

Quantitative Data and Kinetic Studies

While DBTDA is widely used, comprehensive kinetic data in the public domain is somewhat limited. Most studies provide reaction yields under specific conditions rather than detailed kinetic parameters. However, data from related organotin-catalyzed systems can provide valuable insights.

A review of tin-catalyzed esterification highlights kinetic measurements for the reaction catalyzed by tin chloride, with a determined activation energy of 46.79 kJ/mol.[10] For the synthesis of butyl acetate using a pseudo-homogeneous kinetic model, the activation energies for the catalyzed forward and reverse reactions were found to be 45.59 kJ/mol and 23.90 kJ/mol, respectively.[11]

Table 2: Performance of DBTDA in Various Esterification/Transesterification Reactions

| Reaction | Substrates | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Transesterification | Soybean Oil, Methanol | 1.5 wt% | 70 | 4 | 96 | [1] |

| Polymerization | Lactide for PLA synthesis | Not specified | Not specified | Not specified | High MW, narrow PDI | [1] |

| Esterification | Aspirin Derivatives | Not specified | Mild conditions | Not specified | > 90 | [1] |

| Esterification | Furan-2,5-dicarboxylic acid, Methanol | 50 mg (for 10g FDCA) | 200 | 1 | High conversion | [12] |

This table summarizes performance data from various sources to illustrate the efficiency of DBTDA under different conditions.

Experimental Protocols for Mechanistic Investigation

Investigating the catalytic mechanism of DBTDA requires a combination of kinetic experiments and spectroscopic analysis. Below is a generalized protocol synthesized from methodologies reported in the literature for studying organotin catalysts.[5][11]

Materials and Catalyst Preparation

-

Reactants: Carboxylic acid and alcohol of high purity. Solvents should be dried to minimize catalyst hydrolysis.

-

Catalyst: this compound (CAS 1067-33-0).

-

Internal Standard: A high-boiling, inert compound (e.g., dodecane, pentadecane) for gas chromatography (GC) analysis.

Kinetic Experiment Workflow

A typical workflow for a kinetic study is outlined below.

Analytical Methods

-

Gas Chromatography (GC): The primary method for monitoring the progress of the reaction. A capillary column suitable for separating esters, acids, and alcohols is used. The concentration of reactants and products is determined by comparing their peak areas to that of the internal standard.

-

NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Essential for structural elucidation of intermediates and for understanding the catalyst's state in solution. ¹¹⁹Sn NMR is particularly powerful for probing the coordination environment of the tin center.[5][13] Studies on related systems show that changes in the ¹¹⁹Sn chemical shift can indicate the formation of different tin species (e.g., monomeric vs. dimeric, coordinated vs. uncoordinated) under reaction conditions.[5][13]

-

Mass Spectrometry (MS): Can be used to identify intermediates and products, especially when coupled with techniques like Liquid Chromatography (LC-MS).

-

FT-IR Spectroscopy: Useful for monitoring the disappearance of the carboxylic acid O-H band and the appearance of the ester C-O band.

In-situ Monitoring

For a more detailed understanding, in-situ monitoring techniques like ReactIR (in-situ FT-IR) or in-situ NMR can provide real-time information about the concentration of species in the reaction mixture without the need for sampling and quenching.

Conclusion

This compound is a highly effective catalyst for esterification, operating primarily through a Lewis acid mechanism. The catalytic cycle involves the activation of the carboxylic acid via coordination to the tin(IV) center, followed by nucleophilic attack from the alcohol. Evidence from related organotin systems suggests that the active catalyst is likely a mononuclear tin species. While detailed kinetic parameters for DBTDA are not extensively published, its high conversion rates under mild conditions are well-documented across a range of applications. Further research employing in-situ spectroscopic techniques and computational modeling would provide a more refined understanding of the reaction intermediates and transition states, paving the way for the rational design of even more efficient tin-based catalysts.

References

- 1. newtopchem.com [newtopchem.com]

- 2. BNT Chemicals | DBTA – Dibutyltindiacetate [bnt-chemicals.com]

- 3. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. research.rug.nl [research.rug.nl]

- 6. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN104497036A - Preparation technique of dibutyl tin diacetate - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ijert.org [ijert.org]

- 12. WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca) - Google Patents [patents.google.com]

- 13. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]

Dibutyltin Diacetate: A Technical Guide to Its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyltin diacetate in various common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this organotin compound, which is crucial for its application in synthesis, catalysis, and formulation.

Core Topic: Solubility Profile of this compound

This compound is a versatile organotin compound utilized as a catalyst in the production of silicones and polyurethanes, and as a stabilizer for PVC. Its effectiveness in these applications is often dependent on its solubility in the reaction medium. This guide summarizes the available qualitative solubility data and provides a general experimental framework for quantitative determination.

Quantitative Solubility Data

Despite a thorough review of publicly available scientific literature and technical data sheets, specific quantitative solubility data (e.g., in g/100 mL or mol/L at a specified temperature) for this compound in common organic solvents remains largely undocumented. Multiple chemical supplier safety data sheets mention a solubility of 0.006 g/L; however, this value is contextually understood to refer to its solubility in water, where it is known to be insoluble and forms a white precipitate.[1][2][3]

The qualitative solubility of this compound in a range of common organic solvents is summarized in the table below.

| Solvent | IUPAC Name | PubChem CID | Qualitative Solubility |

| Toluene | Toluene | 1140 | Soluble[4] |

| Ethanol | Ethanol | 702 | Soluble[5] |

| Acetone | Propan-2-one | 180 | Soluble[5] |

| Benzene | Benzene | 241 | Soluble[5] |

| Ethyl Acetate | Ethyl acetate | 8857 | Soluble[5] |

| Chloroform | Chloroform | 6212 | Soluble[5] |

| Carbon Tetrachloride | Tetrachloromethane | 5943 | Soluble[5] |

| Petroleum Ether | - | - | Soluble[5] |

| Water | Water | 962 | Insoluble[3][5][6] |

This table is based on available qualitative statements from various sources. The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, a standardized experimental protocol is necessary. The following section outlines a general methodology based on the widely accepted shake-flask method for determining the solubility of a compound in a given solvent.

General Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

1. Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a glass flask or vial).

-

The vessel is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.

2. Phase Separation:

-

Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration using a chemically inert filter, such as a PTFE syringe filter, which does not absorb the solute.

3. Quantification of Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are common and accurate methods for this purpose.[7]

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

4. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or as molarity (mol/L) at the specified temperature.

Visualizing Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1067-33-0 [m.chemicalbook.com]

- 3. This compound | 1067-33-0 [chemicalbook.com]

- 4. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. This compound, Di-n-butyl Tin Di Acetate Manufacturers, SDS [mubychem.com]

- 7. This compound (dibutyltin measurement expressed as this compound) - analysis - Analytice [analytice.com]

Navigating the Risks: A Technical Guide to the Safe Handling of Dibutyltin Diacetate

For Researchers, Scientists, and Drug Development Professionals

Dibutyltin diacetate (DBTDA) is an organotin compound utilized in various industrial and laboratory applications. However, its handling necessitates a thorough understanding of its toxicological profile and strict adherence to safety protocols. This guide provides an in-depth overview of the health and safety considerations, experimental data, and recommended procedures for working with this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple toxicological concerns. It is crucial to be aware of its potential health effects to implement appropriate safety measures.

Primary Hazards:

-

Acute Toxicity: Fatal if swallowed and harmful if inhaled or absorbed through the skin.[1]

-

Skin and Eye Damage: Causes severe skin burns and serious eye damage.[2][3][4]

-

Respiratory Irritation: Causes irritation to the respiratory tract.[1]

-

Organ Toxicity: Causes damage to organs, particularly the thymus and liver, through single or repeated exposure.[3]

-

Reproductive Toxicity: May damage fertility or the unborn child.[3][4][5]

-

Mutagenicity: Suspected of causing genetic defects.[3][4][5]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3][5]

Toxicological Data

Quantitative toxicological data for this compound is summarized in the tables below. These values are critical for risk assessment and for planning experiments.

Table 1: Acute Toxicity Data

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50 = 32 mg/kg | [1][3][4] |

| Oral | Mouse | LD50 = 46 mg/kg | [1] |

| Dermal | Rabbit | LD50 = 2318 mg/kg | [1][2][3] |

Table 2: Ecotoxicity Data

| Species | Test | Value | Duration | Reference |

| Oryzias latipes (Japanese rice fish) | LC50 | 3.76 mg/L | 48 hours | [2] |

Signaling Pathways of Toxicity

Understanding the molecular mechanisms underlying this compound's toxicity is essential for developing potential mitigation strategies and for interpreting experimental results. Current research has identified its interaction with specific signaling pathways.

PPARγ/RXRα Signaling Pathway and Adipogenesis

This compound has been shown to act as a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis.[1][2][5][6] This interaction can induce the differentiation of preadipocytes into adipocytes.

References

- 1. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oalib-perpustakaan.upi.edu [oalib-perpustakaan.upi.edu]

- 3. Dibutyltin depressed immune functions via NF-κB, and JAK/STAT signaling pathways in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Geometry and Crystal Structure of Dibutyltin Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin diacetate (DBTDA) is an organotin compound with significant industrial applications as a catalyst and stabilizer. A thorough understanding of its three-dimensional structure is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular geometry and the current understanding of the solid-state structure of this compound. While a complete single-crystal X-ray diffraction study is not publicly available, this document synthesizes data from spectroscopic and theoretical studies to offer a detailed structural perspective. This guide also outlines the key experimental protocols used in the characterization of organotin compounds.

Molecular Structure and Geometry

This compound consists of a central tin (Sn) atom covalently bonded to two n-butyl groups and coordinated to two acetate ligands. The molecular structure is not a simple tetrahedral arrangement due to the coordination of the acetate groups.

Theoretical and Spectroscopic Insights

Theoretical studies, specifically Density Functional Theory (DFT) calculations, combined with vibrational spectroscopy (Infrared and Raman), have provided significant insights into the molecular geometry of this compound in non-crystalline states.[1][2] These studies indicate that the molecule adopts an asymmetrically chelated structure .[1][2] In this conformation, one of the oxygen atoms of each acetate group forms a covalent bond with the tin atom, while the other oxygen atom engages in a weaker intramolecular coordination with the tin center. This results in a distorted geometry around the tin atom.

The synthesis of this compound typically involves the reaction of dibutyltin oxide with acetic acid.[3][4]

Tabulated Molecular Geometry Data (Theoretical)

The following table summarizes the calculated bond lengths and angles for the lowest energy conformer of this compound based on DFT calculations. It is important to note that these are theoretical values and may differ slightly from experimental data.

| Parameter | Atom Pair/Triplet | Value |

| Bond Lengths (Å) | ||

| Sn-C | ~2.15 | |

| Sn-O (covalent) | ~2.04 | |

| Sn---O (coordinate) | >2.50 | |

| C=O | ~1.21 | |

| C-O | ~1.35 | |

| C-C (butyl) | ~1.54 | |

| C-H | ~1.09 | |

| **Bond Angles (°) ** | ||

| C-Sn-C | ~135-140 | |

| O(covalent)-Sn-O(covalent) | ~75-80 | |

| C-Sn-O(covalent) | ~100-105 |

Note: These values are approximations derived from published theoretical studies on dialkyltin dicarboxylates and should be considered as such in the absence of definitive crystallographic data.

Crystal Structure

As of the latest literature review, a complete single-crystal X-ray diffraction analysis of this compound has not been reported in publicly accessible crystallographic databases. The absence of this data prevents a detailed description of its crystal system, space group, unit cell dimensions, and packing arrangement in the solid state.

However, studies on analogous dialkyltin dicarboxylates suggest that these compounds often exhibit complex supramolecular structures in the solid state, forming dimers, chains, or sheets through intermolecular Sn---O interactions and hydrogen bonding.[5] It is plausible that this compound would adopt a similar polymeric structure in the crystalline form.

Experimental Protocols

The characterization of the molecular and electronic structure of organotin compounds like this compound relies on a combination of spectroscopic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8]

Methodology:

-

Crystal Growth: High-quality single crystals of the organotin compound are grown, typically by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.[7][8] The choice of solvent is critical and often determined empirically.

-

Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[6][7] For air-sensitive compounds, this is done under an inert atmosphere or in a viscous oil.[7]

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[6] The crystal is rotated, and the diffraction pattern is recorded by a detector.[6]

-

Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using computational methods, and the structural model is refined to best fit the experimental data.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and spectra are acquired for the desired nuclei.

-

Spectral Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to deduce the connectivity and stereochemistry of the molecule. ¹¹⁹Sn NMR is especially useful for determining the coordination number of the tin atom.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying the chemical environment of tin atoms.[9][10] It provides information on the oxidation state, coordination number, and symmetry of the tin center.[9][10]

Methodology:

-

Sample Preparation: A solid sample of the organotin compound is prepared as a thin powder.

-

Data Acquisition: The sample is exposed to a source of gamma rays (typically from a ¹¹⁹mSn source), and the absorption of these gamma rays by the ¹¹⁹Sn nuclei in the sample is measured as a function of the source velocity.[10]

-

Spectral Analysis: The resulting Mössbauer spectrum is analyzed to determine the isomer shift and quadrupole splitting, which are indicative of the electronic structure and coordination geometry of the tin atom.[9][10]

Visualizations

Caption: Proposed molecular structure of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unlocking the Secrets of this compound: A Comprehensive Guide-GBXF SILICONES [en.gbxfsilicones.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

Unveiling the Lewis Acidity of Dibutyltin Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibutyltin diacetate (DBTA) is a versatile organotin compound widely employed as a catalyst in various industrial and pharmaceutical applications. Its efficacy as a catalyst is fundamentally rooted in its character as a Lewis acid, an electron pair acceptor. This technical guide provides an in-depth exploration of the Lewis acidity of DBTA, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its catalytic role in key chemical transformations.

Core Concepts: Understanding Lewis Acidity

A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base to form a Lewis adduct. In the case of this compound, the tin (Sn) atom serves as the electrophilic center. The electronegative oxygen atoms of the acetate groups withdraw electron density from the tin atom, increasing its positive charge and enhancing its ability to accept electrons. This inherent Lewis acidity is the driving force behind DBTA's catalytic activity, enabling it to activate substrates and facilitate a variety of chemical reactions, most notably in the formation of polyurethanes and in esterification processes.[1]

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified through various experimental methods. Here, we summarize key quantitative data for this compound, providing a comparative basis for its Lewis acidic character.

Thermodynamic Data for Adduct Formation

One of the most direct ways to quantify Lewis acidity is by measuring the thermodynamics of adduct formation with a Lewis base. The enthalpy change (ΔH°) and the equilibrium constant (K) for this reaction provide a measure of the strength of the Lewis acid-base interaction. The following table summarizes the thermodynamic data for the formation of 1:1 adducts between this compound and various Lewis bases in a benzene solution, as determined by calorimetric titration.

| Lewis Base | Formation Constant (K) (L mol⁻¹) | -ΔH° (kJ mol⁻¹) | -ΔG° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) |

| Pyridine | 5.8 ± 0.2 | 13.3 ± 0.4 | 4.3 ± 0.1 | -30 ± 2 |

| 4-Methylpyridine | 8.0 ± 0.3 | 15.2 ± 0.5 | 5.1 ± 0.1 | -34 ± 2 |

| Tributylphosphine | 19.5 ± 0.5 | 29.2 ± 0.8 | 7.3 ± 0.1 | -74 ± 3 |

Data sourced from Graddon, D. P., & Rana, B. A. (1977).

Experimental Protocols for Determining Lewis Acidity

Accurate determination of Lewis acidity requires rigorous experimental procedures. The following sections detail two common methods for quantifying the Lewis acidity of compounds like this compound.

Calorimetric Titration

Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding interactions in solution.[2][3][4][5] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound of known concentration in a non-coordinating, dry solvent (e.g., benzene, toluene).

-

Prepare a solution of the chosen Lewis base (e.g., pyridine, tributylphosphine) of known concentration in the same solvent. The concentration of the Lewis base in the syringe should be 10-20 times higher than the concentration of the DBTA in the calorimetric cell to ensure complete binding.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Thoroughly clean and dry the sample cell and the injection syringe.

-

Load the this compound solution into the sample cell and the Lewis base solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

-

-

Titration:

-

Perform a series of small, sequential injections of the Lewis base solution into the sample cell containing the DBTA solution.

-

Record the heat change associated with each injection. The heat change will be proportional to the amount of binding that occurs upon each injection.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the Lewis base to DBTA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kₐ), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

-

Gutmann-Beckett Method (³¹P NMR Spectroscopy)